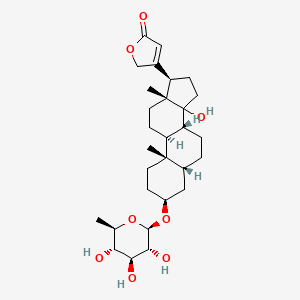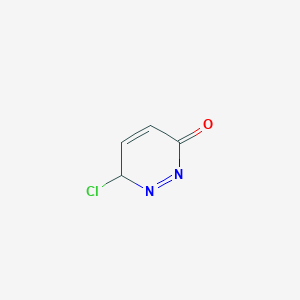
Fluorescein-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-PEG4-NHS ester is a colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . This compound is widely used in scientific research due to its fluorescent properties, which make it an excellent tool for labeling and detecting biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-NHS ester involves the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction typically occurs under mild conditions, often in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescein-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Major Products: The major product of the reaction between this compound and a primary amine is a fluorescein-labeled amide .
Applications De Recherche Scientifique
Fluorescein-PEG4-NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fluorescein-PEG4-NHS ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction results in the covalent attachment of the fluorescein moiety to the target molecule, allowing for its detection and visualization through fluorescence . The molecular targets are typically proteins and peptides that contain primary amine groups .
Comparaison Avec Des Composés Similaires
Biotin-PEG4-NHS ester: Similar in structure and function, used for biotinylation of proteins and peptides.
Sulfo-CY-5.5 NHS ester: Another fluorescent dye with NHS ester functionality, used for labeling biomolecules.
ATTO 647 NHS ester: A fluorescent dye with similar applications in labeling and detection.
Uniqueness: Fluorescein-PEG4-NHS ester is unique due to its high fluorescence intensity and stability, making it particularly useful for applications requiring sensitive detection and imaging .
Propriétés
Formule moléculaire |
C36H37N3O13S |
|---|---|
Poids moléculaire |
751.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53) |
Clé InChI |
JEPUNNNGKJASKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


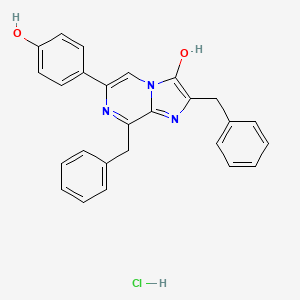
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
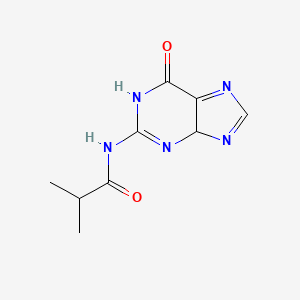




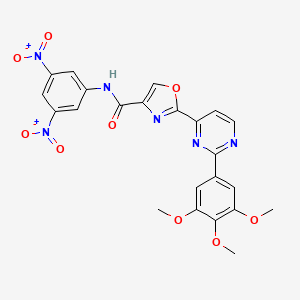
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
